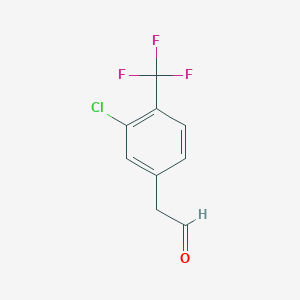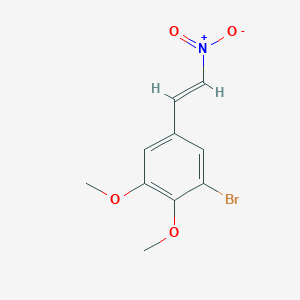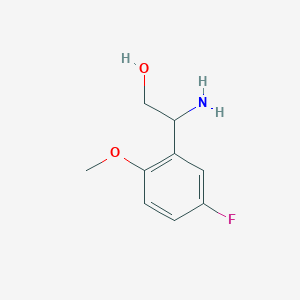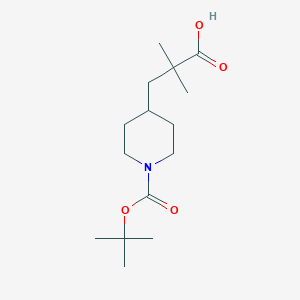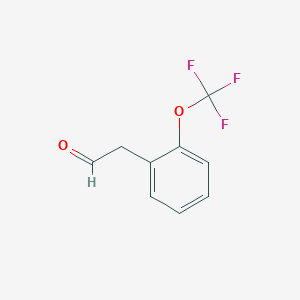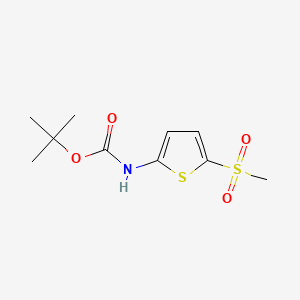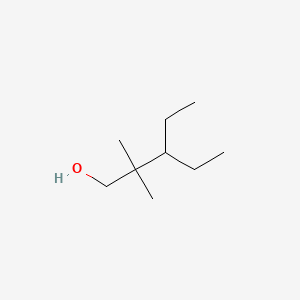
3-Ethyl-2,2-dimethylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2,2-dimethylpentan-1-ol is an organic compound classified as an alcohol. It has the molecular formula C9H20O and is characterized by a hydroxyl group (-OH) attached to a carbon chain. This compound is a primary alcohol, meaning the carbon atom bearing the hydroxyl group is attached to only one other carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Ethyl-2,2-dimethylpentan-1-ol can be synthesized through various methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2,2-dimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 3-Ethyl-2,2-dimethylpentanal (aldehyde) or 3-Ethyl-2,2-dimethylpentanoic acid (carboxylic acid).
Reduction: 3-Ethyl-2,2-dimethylpentane (alkane).
Substitution: 3-Ethyl-2,2-dimethylpentyl chloride (chloride).
Aplicaciones Científicas De Investigación
3-Ethyl-2,2-dimethylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2,2-dimethylpentan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can influence the compound’s reactivity and its role in biochemical processes.
Comparación Con Compuestos Similares
3-Ethyl-2,2-dimethylpentan-1-ol can be compared with other similar compounds, such as:
2,2-Dimethylpentan-1-ol: Lacks the ethyl group at the third position.
3-Methyl-2,2-dimethylpentan-1-ol: Has a methyl group instead of an ethyl group at the third position.
2,2-Dimethylhexan-1-ol: Has a different carbon chain length.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its physical and chemical properties, as well as its reactivity in various applications.
Propiedades
Número CAS |
66793-95-1 |
|---|---|
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
3-ethyl-2,2-dimethylpentan-1-ol |
InChI |
InChI=1S/C9H20O/c1-5-8(6-2)9(3,4)7-10/h8,10H,5-7H2,1-4H3 |
Clave InChI |
HEQYMZTUSVDQBW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


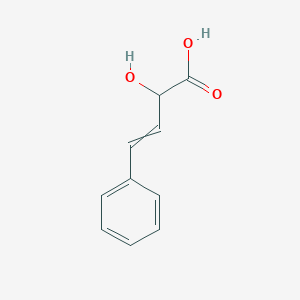
![(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)

